N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
Beschreibung
This compound is a benzamide derivative featuring an isoxazole ring substituted with a 3,4-dimethoxyphenyl group at the 5-position and a dimethylsulfamoyl group at the para-position of the benzamide moiety. The dimethylsulfamoyl substituent introduces polar characteristics, which may modulate solubility and target binding affinity.
Eigenschaften
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-24(2)31(26,27)17-8-5-14(6-9-17)21(25)22-13-16-12-19(30-23-16)15-7-10-18(28-3)20(11-15)29-4/h5-12H,13H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJBBFKSPYVMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Structural Overview
The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group and the N,N-dimethylsulfamoyl moiety enhances its potential interactions with various biological targets. The molecular formula is with a molecular weight of 396.4 g/mol.
The biological activity of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors. Isoxazole derivatives are known to modulate enzyme activity and receptor functions, which can lead to various pharmacological effects:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation or cancer progression.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.
In Vitro Studies
In vitro assays have been conducted to evaluate the anti-inflammatory and anticancer properties of the compound. Key findings include:
- Anti-inflammatory Activity : The compound demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Cell viability assays indicated that the compound reduces the proliferation of cancer cell lines, particularly those associated with breast and colon cancers.
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide led to a reduction in TNF-alpha and IL-6 levels by approximately 50% compared to untreated controls.
-
Case Study on Anticancer Activity :
- In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other similar isoxazole derivatives:
Future Directions
Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide. Potential areas for future studies include:
- Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by the compound.
- In Vivo Studies : More comprehensive animal studies to assess therapeutic efficacy and safety profiles.
- Structural Modifications : Exploring analogs and derivatives to enhance potency and selectivity against targeted enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Key Differences
The following table summarizes structural and physicochemical comparisons with similar compounds from the literature:
*Calculated based on molecular formula.
Key Comparison Points
a. Heterocyclic Core Variations
- Isoxazole vs. Thiazole/Oxadiazole : The target compound’s isoxazole ring () offers metabolic stability compared to thiazole () or oxadiazole () derivatives. Thiadiazole-containing compounds () often exhibit enhanced π-stacking interactions due to aromaticity, but isoxazole’s lower basicity may reduce off-target interactions .
- Substituent Positioning : The 3,4-dimethoxyphenyl group on the isoxazole (target) contrasts with pyridinyl () or methylsulfonylphenyl () substituents, affecting electronic and steric profiles.
b. Benzamide Substituents
- Sulfamoyl vs. Diethylsulfamoyl analogues () show increased steric bulk, which may reduce solubility compared to dimethyl derivatives .
- Chlorinated Analogues : 3,4-Dichlorophenyl-substituted thiazoles () prioritize hydrophobic interactions, whereas methoxy groups (target) balance lipophilicity and polarity .
c. Physicochemical Properties
- Melting points for thiadiazole derivatives (e.g., 8a at 290°C) suggest high crystallinity, likely due to planar aromatic systems, whereas isoxazole derivatives (target) may exhibit lower melting points .
- Molecular weights of analogues range from ~378 to 504 g/mol, aligning with drug-like properties. The target compound (~429 g/mol) falls within this range, suggesting favorable bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
